molecular formula C20H18F3N3O3 B3649692 (E)-3-(3-NITROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE

(E)-3-(3-NITROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE

Cat. No.: B3649692
M. Wt: 405.4 g/mol
InChI Key: MQZJZZGCSXRWOV-BQYQJAHWSA-N
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Description

(E)-3-(3-Nitrophenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one is a complex organic compound characterized by the presence of nitrophenyl and trifluoromethylphenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-nitrophenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one typically involves a multi-step process:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of appropriate amines under controlled conditions.

    Attachment of the Trifluoromethylphenyl Group:

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction between the nitrophenyl group and the piperazine intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed for purification and analysis.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The trifluoromethylphenyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be employed in the synthesis of advanced materials with specific electronic properties.

Biology and Medicine:

    Biological Studies: Used as a probe to study biological pathways and interactions.

Industry:

    Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.

    Environmental Science:

Mechanism of Action

The mechanism of action of (E)-3-(3-nitrophenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the nitrophenyl and trifluoromethylphenyl groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

  • (E)-3-(3-Nitrophenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-buten-1-one
  • (E)-3-(3-Nitrophenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-penten-1-one

Uniqueness:

  • Structural Features: The specific arrangement of the nitrophenyl and trifluoromethylphenyl groups in (E)-3-(3-nitrophenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one imparts unique chemical and physical properties.
  • Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c21-20(22,23)16-4-2-5-17(14-16)24-9-11-25(12-10-24)19(27)8-7-15-3-1-6-18(13-15)26(28)29/h1-8,13-14H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZJZZGCSXRWOV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3-NITROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE
Reactant of Route 2
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(E)-3-(3-NITROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(E)-3-(3-NITROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(E)-3-(3-NITROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE
Reactant of Route 5
Reactant of Route 5
(E)-3-(3-NITROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(E)-3-(3-NITROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE

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